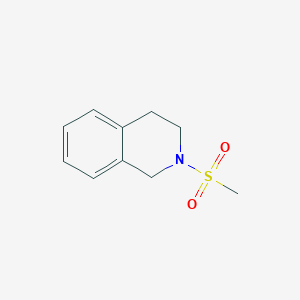

2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKMAKWPSSRSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methylsulfonyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Direct N-Sulfonylation Approaches to the Tetrahydroisoquinoline Nitrogen

The most straightforward method for the synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves the direct sulfonylation of the secondary amine of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring. This approach is widely employed due to the commercial availability of the parent heterocycle.

Conventional Reaction Conditions and Reagents

Conventional N-sulfonylation is typically achieved by treating 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride in the presence of a base. nih.govshd-pub.org.rs The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.

Commonly used bases include tertiary amines such as triethylamine, and the reaction is often carried out in an aprotic solvent like dichloromethane. nih.govshd-pub.org.rs The reaction is generally performed at reduced temperatures, such as 0-5°C, to control the exothermic nature of the reaction and minimize potential side reactions. nih.gov Following the addition of the reagents, the reaction mixture is typically stirred for a period to ensure complete conversion.

Table 1: Conventional N-Sulfonylation of 1,2,3,4-tetrahydroisoquinoline

| Reactant | Reagent | Base | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0-5°C to 15-20°C | 2 hours | nih.gov |

| Amine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | 1 hour | shd-pub.org.rs |

Advanced Catalytic Systems for N-Sulfonylation

To enhance the efficiency and environmental friendliness of the N-sulfonylation, advanced catalytic systems have been explored. While much of the research in this area focuses on the sulfonylation of a broad range of amines, the principles are applicable to the synthesis of this compound.

One notable example is the use of a Preyssler heteropolyacid catalyst (H₁₄NaP₅W₂₉MoO₁₁₀) for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.netconicet.gov.ar This method offers the advantages of being environmentally friendly and utilizing a recyclable catalyst to achieve moderate to high yields under mild conditions. researchgate.netconicet.gov.ar

Other research has investigated the use of various catalysts for the sulfonylation of amines, including metal oxides and Lewis acids, which can facilitate the reaction under milder conditions or with improved yields. dnu.dp.ua

Regioselective and Chemoselective Considerations in Sulfonylation

When the tetrahydroisoquinoline scaffold bears other reactive functional groups, regioselective and chemoselective sulfonylation of the nitrogen atom becomes a critical consideration. The nitrogen of the tetrahydroisoquinoline is a soft nucleophile and generally exhibits high reactivity towards sulfonyl chlorides.

In terms of chemoselectivity, the N-sulfonylation of primary and secondary amines is a well-established and efficient process. cbijournal.com Primary amines are generally more reactive than secondary amines. cbijournal.com In a molecule containing both a primary and a secondary amine, selective sulfonylation of the primary amine can often be achieved by controlling the stoichiometry of the reagents. When considering the tetrahydroisoquinoline nitrogen, which is a secondary amine, its nucleophilicity makes it reactive towards sulfonylation. In the presence of other nucleophilic groups, such as hydroxyl groups, the reaction conditions can often be tuned to favor N-sulfonylation.

Regioselectivity is a key consideration in the sulfonylation of molecules with multiple potential reaction sites. For 1,2,3,4-tetrahydroisoquinoline itself, there is only one nitrogen atom, making the site of sulfonylation unambiguous. However, for derivatives with other nucleophilic centers, the inherent nucleophilicity of the secondary amine of the tetrahydroisoquinoline ring typically directs the sulfonylation to the nitrogen atom.

De Novo Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core with Integrated N-Sulfonyl Moieties

An alternative to direct N-sulfonylation is the construction of the 1,2,3,4-tetrahydroisoquinoline ring system from precursors that already contain the N-sulfonyl group. This approach allows for the introduction of a wider range of substituents on the carbocyclic part of the molecule.

Cyclization Reactions and Precursor Design

A prominent method for the de novo synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction. nih.govthermofisher.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. nih.gov For the synthesis of N-sulfonylated tetrahydroisoquinolines, a precursor N-sulfonyl-β-arylethylamine is utilized.

For instance, the synthesis of 6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through a microwave-assisted Pictet-Spengler type reaction. shd-pub.org.rs The starting material, an N-(substituted-phenyl) methanesulfonamide, is reacted with paraformaldehyde in the presence of a PPA/SiO₂ catalyst. shd-pub.org.rs This approach integrates the N-sulfonyl group from the outset of the heterocyclic ring formation.

The design of the precursor is crucial for the success of the cyclization. The β-arylethylamine moiety provides the backbone for the tetrahydroisoquinoline, and the pre-installed N-sulfonyl group is carried through the cyclization step.

Table 2: De Novo Synthesis of a this compound Analog

| Precursor | Reagent | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N-(3,4-dimethoxyphenethyl)methanesulfonamide | Paraformaldehyde | PPA/SiO₂ | Toluene (B28343) | Microwave, 100°C, 60 min | 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | shd-pub.org.rs |

Multi-component Reactions Incorporating Sulfonyl Groups

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are applicable to the construction of N-sulfonylated heterocycles. nih.govwindows.net

The general strategy would involve the combination of a suitable β-arylethylamine precursor, a carbonyl compound, and a source of the sulfonyl group in a one-pot reaction. The development of such a multi-component reaction would be a highly convergent and atom-economical approach to this class of compounds. Research in the field of MCRs continues to provide novel pathways for the synthesis of diverse heterocyclic scaffolds, and it is plausible that such a strategy could be developed for the target compound. nih.govmdpi.com

Green Chemistry Principles and Sustainable Approaches in Compound Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous substances, renewable feedstocks, and energy-efficient methodologies. In this context, researchers have focused on developing sustainable approaches that minimize waste, avoid harsh reaction conditions, and facilitate catalyst recovery and reuse. mdpi.com Key strategies include the adoption of microwave-assisted synthesis, the development of heterogeneous and recyclable catalytic systems, and the implementation of flow chemistry for continuous and scalable production. These methods offer significant advantages over traditional synthetic routes, providing faster, safer, and more economical pathways to this important class of compounds. distantreader.orgresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.net This technology is particularly effective for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. The key advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and enhanced reaction rates. distantreader.org

A notable application of this technique is the Pictet-Spengler cyclization, a cornerstone reaction for creating the tetrahydroisoquinoline core. In one study, the synthesis of various 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives was achieved by reacting N-sulfonyl-phenylethylamines with paraformaldehyde. distantreader.orgshd-pub.org.rs The reaction was carried out in a Teflon microwave vessel using toluene as the solvent and a solid-supported catalyst, PPA/SiO2. distantreader.orgshd-pub.org.rs The mixture was irradiated at 100°C with a microwave power of 1200 watts, achieving maximum conversion within 60 minutes. distantreader.orgshd-pub.org.rs This approach represents a significant improvement over conventional heating methods which often require longer reaction times. distantreader.org The use of microwave irradiation in conjunction with a heterogeneous catalyst exemplifies a "green" and environmentally friendly method for synthesizing these compounds. researchgate.net

Table 1: Microwave-Assisted Synthesis of this compound Analogs

| Starting Amide | Catalyst | Solvent | Temperature (°C) | Time (min) | Product |

| N-(3,4-dimethoxyphenylethyl) methanesulfonamide | PPA/SiO2 | Toluene | 100 | 60 | 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline |

| N-(2,2-diphenylethyl) methanesulfonamide | PPA/SiO2 | Toluene | 100 | 60 | 4,4-Diphenyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline |

| N-(2,2-bis(3,4-dimethoxyphenyl)ethyl) methanesulfonamide | PPA/SiO2 | Toluene | 100 | 60 | 4,4-Bis(3,4-dimethoxyphenyl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline |

Data sourced from Manolov, et al. distantreader.orgshd-pub.org.rs

In the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, several recyclable catalytic systems have been successfully employed. For instance, the polyphosphoric acid supported on silica (B1680970) gel (PPA/SiO2) catalyst used in microwave-assisted synthesis is a prime example. distantreader.org After the reaction, the solid catalyst can be easily removed by simple filtration and potentially reused, reducing waste and simplifying the product purification process. distantreader.orgshd-pub.org.rs

Another environmentally friendly approach involves the use of Preyssler-type heteropolyacids as recyclable catalysts. researchgate.netconicet.gov.ar These solid-acid catalysts have been used to synthesize N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives in moderate to high yields under mild conditions (70°C). researchgate.net The reaction of an N-sulfonyl-phenylethylamine with trioxane (B8601419) in toluene, catalyzed by a Preyssler heteropolyacid, demonstrates a sustainable pathway to these compounds. researchgate.net The catalyst's reusability contributes to a more economical and environmentally benign process. conicet.gov.ar The development of heterogeneous chiral catalysts, such as ruthenium complexes immobilized on silica, also represents a promising avenue for the asymmetric synthesis of tetrahydroisoquinolines, allowing for catalyst recycling in multiple consecutive runs. mdpi.com

Table 2: Heterogeneous Catalysis in the Synthesis of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Sulfonamide Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| N-(4-chlorophenethyl)-4-methylbenzenesulfonamide | Preyssler Heteropolyacid | Toluene | 70 | 30 | 91 |

| N-(4-methylphenethyl)-4-methylbenzenesulfonamide | Preyssler Heteropolyacid | Toluene | 70 | 30 | 85 |

| N-phenethyl-4-methylbenzenesulfonamide | Preyssler Heteropolyacid | Toluene | 70 | 30 | 82 |

| N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide | Preyssler Heteropolyacid | Toluene | 70 | 30 | 75 |

Data sourced from Rinaldi Tosi, et al. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has become an increasingly important technology in the pharmaceutical and fine chemical industries for the scalable and safe synthesis of chemical compounds. d-nb.info Unlike traditional batch production, flow synthesis involves pumping reagents through tubes or microreactors where the reaction occurs. This methodology offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for automation and seamless integration of multiple reaction and purification steps. mdpi.comjst.org.in

While specific examples detailing the end-to-end continuous flow synthesis of this compound are not extensively documented, the principles of flow chemistry are highly applicable to its production. The key chemical transformations involved, such as the Pictet-Spengler or Bischler-Napieralski reactions, can be readily adapted to flow systems. organic-chemistry.org For instance, unstable or highly reactive intermediates can be generated and consumed in situ, immediately passing to the next reaction step before decomposition can occur, which is a significant advantage over batch processing. nih.gov

The scalability of a synthesis is greatly enhanced by continuous flow processing. Once a reaction is optimized in a small-scale flow reactor, production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex and often problematic challenges associated with scaling up batch reactors. jst.org.in The integration of in-line purification and analysis techniques can lead to a fully automated process, delivering the final product with high purity and consistency, making flow chemistry a powerful strategy for the efficient and scalable manufacturing of this compound and its analogs. mdpi.comflinders.edu.au

Chemical Reactivity, Transformations, and Derivatization Strategies of 2 Methylsulfonyl 1,2,3,4 Tetrahydroisoquinoline

Reactions Involving the N-Methylsulfonyl Group

The N-methylsulfonyl group, while often employed as a stable protecting group for the nitrogen atom, can itself participate in a variety of chemical reactions, including cleavage, modification, and interactions with both electrophiles and nucleophiles.

The removal of the N-methylsulfonyl group is a key transformation, often necessary to deprotect the nitrogen atom for further functionalization. Reductive desulfonylation is a common method for this purpose. This can be achieved using various reducing agents, such as active metals or metal salts like sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide. mdpi.com Transition metal complexes, in conjunction with reducing agents or nucleophiles, have also been employed for this transformation. mdpi.com

Beyond complete removal, the sulfonyl moiety can be modified. For instance, N-sulfonyl-1,2,3-triazoles have been shown to react with alkynes in the presence of a nickel(0)/phosphine catalyst to yield substituted pyrroles, demonstrating a transformation of the sulfonyl-containing heterocyclic system. rsc.org

The N-sulfonyl group influences the reactivity of the tetrahydroisoquinoline nitrogen. The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles compared to its non-sulfonylated counterpart. However, reactions with highly electrophilic reagents are still possible. For example, heterocyclic thioamides react with electrophilic sulfonyl azides to form N-sulfonyl amidines. beilstein-journals.orgnih.gov

Conversely, the sulfur atom of the sulfonyl group is electrophilic and can be susceptible to nucleophilic attack, although this is less common and typically requires strong nucleophiles and specific reaction conditions. More prevalent is the role of the N-sulfonyl group in activating adjacent positions for nucleophilic attack, as will be discussed in the context of the heterocyclic ring's reactivity.

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of the 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline scaffold can be functionalized through various aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

In the context of related tetrahydroquinolines, nitration has been studied, and the position of substitution is highly dependent on the reaction conditions and the nature of the N-protecting group. researchgate.net For N-protected tetrahydroquinolines, nitration can be directed to the 6-position, achieving high regioselectivity. researchgate.net Friedel-Crafts reactions, another important class of EAS, are also influenced by the substituents. The acylation of activated benzene rings is a convenient method for synthesizing aromatic ketones, which can be precursors to substituted tetrahydroisoquinolines. nih.govsigmaaldrich.com For instance, the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through a Pictet-Spengler reaction, which involves an intramolecular electrophilic aromatic substitution. conicet.gov.arresearchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To functionalize the C-6 and C-7 positions of the aromatic ring, the corresponding halogenated or triflated this compound derivatives are typically used as substrates.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. researchgate.netdrugfuture.comlibretexts.org It is widely used for the synthesis of biaryl compounds and can be applied to introduce aryl or vinyl groups at the C-6 or C-7 position of the tetrahydroisoquinoline core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.govresearchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. nih.govwikipedia.orgorganic-chemistry.org This method can be employed to introduce alkenyl substituents at the C-6 or C-7 positions. The reaction is stereospecific and provides a valuable route to substituted alkenes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgbeilstein-journals.org It is a versatile method for introducing amino groups at the C-6 or C-7 positions of the tetrahydroisoquinoline scaffold, which is a common motif in pharmaceuticals. wikipedia.orglibretexts.org

The following table summarizes these cross-coupling reactions and their applications:

| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed | Application on Tetrahydroisoquinoline |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide/Triflate | Palladium catalyst, Base | C-C | Arylation or vinylation at C-6, C-7 |

| Heck Reaction | Alkene + Organohalide/Triflate | Palladium catalyst, Base | C-C (alkenyl) | Alkenylation at C-6, C-7 |

| Buchwald-Hartwig Amination | Amine + Organohalide/Triflate | Palladium catalyst, Base | C-N | Amination at C-6, C-7 |

Reactivity at the Saturated Heterocyclic Ring Positions (C1, C3, C4)

The saturated heterocyclic ring of this compound exhibits reactivity at the C1, C3, and C4 positions, often facilitated by the presence of the N-sulfonyl group.

The C1 position is particularly activated due to its benzylic nature and its position alpha to the nitrogen atom. A highly efficient method for the functionalization of the C1 position involves the oxidation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This oxidation generates a reactive N-acyl/sulfonyl iminium ion intermediate, which can then be trapped by a wide range of electron-rich nucleophiles. nih.gov

This methodology allows for the introduction of various substituents at the C1 position, as detailed in the following table:

| Nucleophile | Product Type | Reference |

| Allyltributylstannane | C1-Allylated Tetrahydroisoquinoline | nih.gov |

| Silyl (B83357) enol ethers | Mannich-type products | nih.gov |

| Silyl ketene (B1206846) acetals | Mannich-type products | nih.gov |

| Phenols | Friedel-Crafts-type products | nih.gov |

| Heteroaromatics | Friedel-Crafts-type products | nih.gov |

| Tributyltin cyanide | C1-Cyanated Tetrahydroisoquinoline | mdpi.com |

The synthesis of C3-substituted tetrahydroisoquinolines has also been explored. One approach involves a Bischler-Napieralski cyclization of a functionalized β-arylethyl amine, which can be derived from the reduction of a nitroalkene. nih.govresearchgate.netmdpi.comnih.gov This strategy allows for the introduction of substituents at the C3 position. For example, the synthesis of 3-ethyl-6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate (B1210297) has been reported. mdpi.com

The reactivity at the C4 position is less commonly reported. However, oxidation of the tetrahydroisoquinoline ring can lead to the formation of 3,4-dihydroisoquinolines. clockss.org Furthermore, the C4 position can be involved in annulation reactions to form more complex polycyclic systems. wikipedia.org

C(sp3)–H Functionalization

A highly efficient, metal-free method for the direct functionalization of the C(sp3)–H bond at the C1 position of N-sulfonyl tetrahydroisoquinolines, including the methylsulfonyl variant, has been developed. researchgate.netnih.govfrontiersin.org This strategy employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant under mild conditions to generate a reactive N-sulfonyl iminium ion intermediate. researchgate.netnih.gov This electrophilic intermediate is then trapped in situ by a wide range of electron-rich nucleophiles, leading to the formation of various C1-substituted tetrahydroisoquinoline derivatives. researchgate.netfrontiersin.org

The proposed mechanism begins with a single electron transfer from the N-sulfonyl tetrahydroisoquinoline to DDQ, forming a radical cation. nih.gov Subsequently, a hydrogen atom is abstracted from the C1 position by the DDQ radical, resulting in the stable and reactive N-sulfonyl iminium ion. nih.gov This ion readily reacts with nucleophiles to yield the final functionalized products. nih.gov This oxidative coupling avoids the need for pre-functionalization of the substrate and is noted for its operational simplicity and broad applicability. researchgate.net

The versatility of this DDQ-mediated C-H functionalization is demonstrated by the variety of nucleophiles that can be successfully employed, including silyl enol ethers, indoles, and organotin reagents. researchgate.netnih.gov

Table 1: Examples of DDQ-Mediated C(sp3)–H Functionalization of N-Sulfonyl Tetrahydroisoquinolines This table is interactive. You can sort and filter the data.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| 1-(trimethylsilyloxy)cyclohexene | 2-(methylsulfonyl)-1-(2-oxocyclohexyl)-1,2,3,4-tetrahydroisoquinoline | 95 |

| Indole | 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | 90 |

| N-methylindole | 1-(1-methyl-1H-indol-3-yl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | 88 |

| Allyltributylstannane | 1-allyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | 98 |

Oxidative α-Cyanation

The introduction of a nitrile group at the C1 position (α-cyanation) of this compound is a significant transformation, as the resulting α-aminonitrile is a versatile precursor for various other functional groups. Metal-free oxidative α-cyanation reactions have been developed to achieve this efficiently.

One prominent method utilizes DDQ as the oxidant in conjunction with tributyltin cyanide ((n-Bu)₃SnCN) as the cyanide source. This reaction proceeds under mild, ambient temperature conditions and, similar to the C-H functionalization described previously, involves the formation of an N-sulfonyl iminium ion intermediate that is subsequently trapped by the cyanide nucleophile.

An alternative and highly efficient metal-free protocol employs 2,2,6,6-tetramethylpiperidine (B32323) N-oxide fluoroborate salt (T⁺BF₄⁻) as the oxidant and trimethylsilyl (B98337) cyanide (TMSCN) as the cyano group source. nih.gov This method is also performed under mild conditions and provides excellent yields of the desired product. nih.gov For this compound, the reaction with these reagents leads to the formation of this compound-1-carbonitrile in near-quantitative yield. researchgate.net

Table 2: Reagent Systems for Oxidative α-Cyanation of this compound This table is interactive. You can sort and filter the data.

| Oxidant | Cyanide Source | Product | Yield (%) |

|---|---|---|---|

| DDQ | (n-Bu)₃SnCN | This compound-1-carbonitrile | High |

| T⁺BF₄⁻ | TMSCN | This compound-1-carbonitrile | >99 |

Stereoselective Functionalization

Achieving stereocontrol in the functionalization of the C1 position is crucial for the synthesis of chiral molecules with specific biological activities. The oxidative functionalization methods discussed previously generate a planar, prochiral N-sulfonyl iminium ion intermediate. Stereoselective functionalization can be achieved by introducing a chiral influence during the nucleophilic attack on this intermediate.

While specific examples detailing the stereoselective functionalization of this compound are not extensively documented, several strategies have been successfully applied to closely related N-substituted tetrahydroisoquinolines. These approaches establish a general principle for asymmetric synthesis in this system.

One major strategy involves the use of chiral catalysts. For instance, an electrochemically-driven, organocatalytic enantioselective oxidative coupling between tetrahydroisoquinolines and acrylaldehyde has been developed, yielding chiral C1-alkenyl derivatives with high enantiomeric ratios. researchgate.netbohrium.com Another approach is the asymmetric synthesis of C1-glycine derivatives through an oxidative cross-dehydrogenative coupling (CDC) reaction using a chiral nickel(II) glycinate (B8599266) complex, which affords products with high diastereoselectivity. nih.gov

A second strategy employs chiral auxiliaries. The use of Ellman's chiral auxiliary (tert-butylsulfinamide) has been successfully applied to the stereoselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids. researchgate.net In these syntheses, the chiral auxiliary directs the addition of a nucleophile to an imine, establishing the stereocenter at C1 before or during the formation of the heterocyclic ring. researchgate.net These examples highlight that the generation of a prochiral iminium ion from the this compound core presents a key opportunity for the application of asymmetric catalysis to achieve enantioselective C1 functionalization.

Development of Novel Derivatives through Chemical Transformations

The this compound core serves as a versatile scaffold for the development of novel derivatives through various chemical transformations. The functionalization reactions at the C1 position, as detailed in the preceding sections, are themselves primary examples of derivatization, yielding a host of C1-substituted analogues such as allylated, cyanated, and arylated compounds. nih.govnih.govrsc.org

Beyond C1 functionalization, other parts of the molecule can be modified to generate libraries of new compounds. For example, the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives with various substituents on the aromatic ring and different sulfonyl groups has been explored to create compounds for biological screening. conicet.gov.ar These syntheses often involve multi-step sequences starting from substituted β-phenylethylamines. conicet.gov.ar

Furthermore, the tetrahydroisoquinoline nitrogen atom, although protected by a sulfonyl group, can be a site for derivatization in related systems, leading to the synthesis of ureas, thioureas, and other sulfonamides. semanticscholar.org The products of these chemical transformations represent novel derivatives with potential applications in medicinal chemistry and materials science, demonstrating the broad utility of the tetrahydroisoquinoline scaffold in synthetic programs. conicet.gov.arsemanticscholar.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a detailed picture of the molecular framework. conicet.gov.ar

While specific spectral data for the unsubstituted 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is not extensively detailed in published literature, analysis of closely related derivatives provides significant insight into the expected NMR characteristics. For instance, the ¹H and ¹³C NMR spectra of substituted N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been fully assigned using a suite of 2D NMR experiments. conicet.gov.ar The general approach involves:

¹H NMR: Provides initial information on the chemical environment of protons. For the tetrahydroisoquinoline core, distinct signals are expected for the aromatic protons and the aliphatic protons at positions C1, C3, and C4. The methyl group of the sulfonyl moiety typically appears as a sharp singlet.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It is instrumental in tracing the connectivity of protons within the aliphatic portion of the tetrahydroisoquinoline ring (H-1 through H-3 to H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). It provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). It is crucial for identifying quaternary carbons and for assembling the complete molecular skeleton by connecting different spin systems. For example, correlations from the methyl protons of the sulfonyl group to the sulfur-bound carbon would confirm its placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly valuable for determining stereochemistry and conformational preferences, such as the relative orientation of substituents on the tetrahydroisoquinoline ring.

As a representative example, the reported ¹H and ¹³C NMR data for 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline in CDCl₃ are presented below. shd-pub.org.rs

Table 1: ¹H and ¹³C NMR Data for 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline shd-pub.org.rs

| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (150.9 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ / ppm) | Assignment | Chemical Shift (δ / ppm) | Assignment |

| 6.55 (s, 1H) | Ar-H | 148.1 | Ar-C |

| 6.49 (s, 1H) | Ar-H | 147.9 | Ar-C |

| 4.32 (s, 2H) | CH₂ (C1) | 125.0 | Ar-C |

| 3.79 (s, 3H) | OCH₃ | 123.5 | Ar-C |

| 3.78 (s, 3H) | OCH₃ | 111.6 | Ar-C |

| 3.49-3.47 (t, 2H) | CH₂ (C3) | 109.0 | Ar-C |

| 2.84-2.81 (t, 2H) | CH₂ (C4) | 56.0 | OCH₃ |

| 2.76 (s, 3H) | SO₂CH₃ | 47.0 | CH₂ (C1) |

| 43.5 | CH₂ (C3) | ||

| 36.1 | SO₂CH₃ | ||

| 28.1 | CH₂ (C4) |

Conformational flexibility is an inherent feature of the tetrahydroisoquinoline ring system, which can adopt various half-chair or twist-boat conformations. Furthermore, rotation around the N-S sulfonamide bond can lead to different rotamers. Dynamic NMR (DNMR) spectroscopy is the primary technique for investigating these conformational exchange processes.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows, leading to signal broadening and eventual coalescence. At very low temperatures (the slow-exchange regime), separate signals for each distinct conformer may be resolved. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers (ΔG‡) for processes such as ring inversion and N-S bond rotation.

While specific DNMR studies for this compound were not identified in the surveyed literature, such investigations on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have successfully characterized their conformational preferences and the energy barriers between different conformers. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement of a molecule in the solid state. This technique yields accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and its interactions within the crystal lattice.

Although a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (B2802505), has been determined. nih.gov The key structural difference is the substitution of the methyl group on the sulfonyl moiety with an amino group. The crystallographic data for this analog provides a strong model for understanding the likely solid-state features of the title compound.

Table 2: Crystallographic Data for 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.275 (1) |

| b (Å) | 9.541 (1) |

| c (Å) | 10.229 (1) |

| β (°) | 101.80 (5) |

| Volume (ų) | 503.93 (15) |

| Z | 2 |

The analysis of the crystal structure of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide reveals that intermolecular interactions play a dominant role in defining the crystal packing. nih.gov The primary interaction is a network of N-H···O hydrogen bonds involving the sulfonamide's amino (N-H) donors and sulfonyl oxygen (S=O) acceptors. These interactions link the molecules into an infinite two-dimensional network.

The parent molecule, this compound, is achiral and does not possess any stereogenic centers. Therefore, the assignment of absolute configuration is not applicable. Should a substituent be introduced at the C1, C3, or C4 position, a stereocenter would be created, resulting in a racemic mixture of enantiomers. The absolute configuration of a single enantiomer could then be determined using X-ray diffraction, often by co-crystallization with a chiral reference molecule or through the analysis of anomalous dispersion effects (the Flack parameter). nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Each functional group exhibits characteristic vibrational frequencies, serving as a molecular fingerprint.

IR spectroscopy data is available for several derivatives of this compound. shd-pub.org.rs The key absorption bands can be assigned to specific vibrational modes within the molecule. The most prominent bands are those associated with the sulfonyl (SO₂) group, which typically shows strong, characteristic absorptions for its symmetric and asymmetric stretching vibrations.

Specific Raman spectroscopy data for this compound or its close derivatives is not readily found in the literature. However, Raman spectroscopy would be expected to complement the IR data, particularly for vibrations that are weak or inactive in the IR spectrum, such as certain symmetric vibrations of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound shd-pub.org.rs

| Frequency Range (cm⁻¹) | Assignment | Vibration Type |

|---|---|---|

| 3058-3007 | Aromatic C-H | Stretching |

| 2935-2927 | Aliphatic C-H | Stretching |

| 1612-1600 | Aromatic C=C | Stretching |

| ~1320 | SO₂ | Asymmetric Stretching |

| ~1150 | SO₂ | Symmetric Stretching |

| 750-701 | Aromatic C-H | Out-of-plane Bending |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound. Analysis by techniques such as electron ionization (EI) or electrospray ionization (ESI) provides critical information on the molecule's fragmentation patterns and the presence of any process-related or degradation impurities.

Fragmentation Pathway Elucidation

While a detailed experimental mass spectrum for this compound is not extensively reported in the literature, a plausible fragmentation pathway can be postulated based on the known fragmentation of the tetrahydroisoquinoline nucleus and the behavior of N-sulfonylated compounds.

Upon ionization, the molecular ion [M]•+ would be observed. The primary fragmentation events are expected to involve the cleavage of the N-S bond and fragmentation of the tetrahydroisoquinoline ring. A characteristic fragmentation of aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂). This rearrangement pathway can be a significant indicator of the presence of the sulfonyl group.

Key fragmentation steps would likely include:

Loss of the methylsulfonyl group: Cleavage of the N-S bond could result in the formation of a tetrahydroisoquinoline cation.

Retro-Diels-Alder (RDA) reaction: The tetrahydroisoquinoline ring can undergo a characteristic RDA fragmentation, leading to the formation of a styrene-type radical cation.

Benzylic cleavage: Cleavage of the C1-Cα bond, alpha to the nitrogen and the aromatic ring, is a common pathway for tetrahydroisoquinolines, leading to a stable benzylic cation.

Loss of SO₂: A rearrangement followed by the elimination of a neutral SO₂ molecule is a known fragmentation pathway for aromatic sulfonamides under certain ionization conditions.

A hypothetical fragmentation table is presented below to illustrate these potential pathways.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 211 | [M]•+ | Molecular Ion |

| 132 | [M - SO₂CH₃]•+ | Loss of the methylsulfonyl radical |

| 133 | [M - SO₂CH₂]•+ | Loss of the methylsulfonyl moiety |

| 117 | RDA fragment | Characteristic of the tetrahydroisoquinoline core |

| 91 | Tropylium ion | Rearrangement product from benzylic cleavage |

| 147 | [M - SO₂]•+ | Loss of sulfur dioxide |

Impurity Profiling

Impurity profiling is crucial in pharmaceutical development to ensure the safety and efficacy of the final product. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of impurities in this compound.

Potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. Common impurities might include:

Unreacted 1,2,3,4-tetrahydroisoquinoline (B50084).

Over-sulfonated or di-sulfonated products.

Oxidation products.

Residual solvents and reagents.

LC-MS allows for the separation of these impurities from the main compound, and their subsequent identification through their mass-to-charge ratio and fragmentation patterns.

| Potential Impurity | Potential m/z | Origin |

| 1,2,3,4-tetrahydroisoquinoline | 133 | Starting material |

| Di(methylsulfonyl) amine | 171 | By-product |

| Oxidized derivative | 227 | Degradation |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

This compound can exist as a pair of enantiomers if a chiral center is introduced into the molecule, for instance, through substitution at the C1 or C3 position of the tetrahydroisoquinoline ring. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. This property is invaluable for:

Determination of absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can be assigned.

Assessment of enantiomeric purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture will be CD silent.

A hypothetical study of a chiral derivative of this compound would involve:

Synthesis and separation of the enantiomers, typically by chiral chromatography.

Recording the CD spectrum for each enantiomer.

Observing the mirror-image relationship between the spectra of the two enantiomers.

Correlating the sign of the Cotton effects to the absolute configuration.

The data table below illustrates the type of information that would be obtained from such a study.

| Enantiomer | Wavelength of Maxima (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| (S)-enantiomer | 220 | -15,000 |

| (R)-enantiomer | 270 | -5,000 |

| (S)-enantiomer | 270 | +5,000 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, DFT calculations are typically performed to optimize the molecular geometry and compute various chemical descriptors. conicet.gov.arresearchgate.net A common approach involves using the B3LYP functional with a basis set like 6-311+G(2d,p), often incorporating dispersion corrections (e.g., GD3BJ) and a solvent model (e.g., IEFPCM) to better simulate real-world conditions. conicet.gov.ar

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. conicet.gov.ar

In a theoretical study of various N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, DFT calculations were used to determine these frontier orbital energies. conicet.gov.ar While data for the specific 2-(methylsulfonyl) derivative is not detailed, the study provides a framework and representative data for analogous compounds. A smaller HOMO-LUMO gap generally suggests higher reactivity. conicet.gov.ar These calculations also allow for the visualization of the electron density distribution in the frontier orbitals, identifying the regions of the molecule most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Table 1: Representative Global Chemical Reactivity Indices for N-Sulfonyl-1,2,3,4-Tetrahydroisoquinoline Analogs (in atomic units) (Data adapted from a study on related N-sulfonyl derivatives and is for illustrative purposes) conicet.gov.ar

| Compound Index | HOMO Energy | LUMO Energy | GAP | Ionization Potential | Chemical Potential | Global Hardness | Global Softness |

| Analog 1 | -0.253 | -0.049 | 0.204 | 0.253 | -0.151 | 0.102 | 4.894 |

| Analog 2 | -0.253 | -0.026 | 0.228 | 0.253 | -0.140 | 0.114 | 4.395 |

| Analog 3 | -0.254 | -0.049 | 0.205 | 0.254 | -0.152 | 0.102 | 4.879 |

This interactive table provides a sample of quantum chemical data that can be generated for compounds in this class.

By performing a potential energy surface scan, where the geometry is systematically changed (e.g., by rotating specific bonds), computational methods can identify all low-energy conformers and the energy barriers that separate them. This analysis is crucial for understanding the molecule's flexibility and how its shape might change in different environments. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), the axially chiral conformation has been characterized. nih.gov The addition of the bulky methylsulfonyl group at the N2 position significantly influences the conformational preferences of the ring.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. asianpubs.org These theoretical values, when compared to experimental spectra such as those obtained for derivatives like 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, help in the assignment of signals to specific atoms in the molecule. shd-pub.org.rs

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Theoretical spectra can help assign the experimental vibrational bands to specific molecular motions, such as the characteristic S=O stretches of the sulfonyl group or the C-H vibrations of the isoquinoline (B145761) ring. shd-pub.org.rs

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. asianpubs.org This allows for the prediction of the λmax values and helps in understanding the nature of the electronic transitions (e.g., π-π* transitions) responsible for the observed absorption bands. bjp-bg.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

While quantum chemical calculations are powerful for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time, particularly its interactions with a solvent. mdpi.com An MD simulation would model 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline surrounded by solvent molecules (e.g., water or an organic solvent), tracking the movements and interactions of all atoms over a set period. nih.gov

These simulations provide detailed information on:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Conformational Flexibility: How the molecule's shape changes in solution, including transitions between different low-energy conformers. This is crucial as the biologically active conformation may not be the one with the lowest energy in a vacuum.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the sulfonyl oxygens and protic solvent molecules.

By analyzing the trajectory of an MD simulation, one can understand the dynamic stability of the molecule and its preferred conformations in a liquid environment. mdpi.com

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

Furthermore, the local reactivity can be assessed using Fukui functions or by examining the molecular electrostatic potential (MESP) map. These methods identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, the MESP map would highlight the electron-rich regions (e.g., around the sulfonyl oxygen atoms) and electron-poor regions.

Computational studies on related N-acyl/sulfonyl tetrahydroisoquinolines have explored their reactivity, particularly the C(sp³)–H functionalization at the C1 position. frontiersin.orgnih.gov These reactions proceed through the formation of a stable N-acyl/sulfonyl iminium ion intermediate. frontiersin.orgnih.gov Theoretical calculations can be used to model the reaction pathway, calculate the activation energies for each step, and determine the structure of transition states and intermediates, thereby elucidating the reaction mechanism in detail. lew.ro

Ligand-Target Docking and Molecular Interaction Analysis (Strictly in silico, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein. nih.gov In a strictly in silico, non-clinical context, docking can be used to explore the potential interactions of this compound with various protein binding sites.

The process involves:

Obtaining the 3D structures of the ligand (this compound, optimized using methods like DFT) and a target protein (often from a database like the Protein Data Bank).

Using a docking program to systematically sample different positions and orientations of the ligand within the protein's binding site.

Scoring each potential pose based on a scoring function that estimates the binding affinity, considering factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Studies on other tetrahydroisoquinoline derivatives have successfully used molecular docking to identify plausible protein targets and to understand their binding modes. nih.govscispace.comnih.gov For this compound, this analysis could reveal key interactions, such as hydrogen bonds between the sulfonyl oxygens and amino acid residues or hydrophobic interactions involving the isoquinoline ring system. The results of docking are often further refined and validated using MD simulations to assess the stability of the predicted ligand-protein complex over time. nih.gov

Identification of Potential Biological Targets (e.g., enzymes, receptors)

In silico target identification methods are crucial for hypothesizing the mechanism of action for novel or uncharacterized compounds. By screening a compound's structure against databases of known biological targets, researchers can predict potential protein interactions, thereby guiding experimental validation.

For the tetrahydroisoquinoline (THIQ) family, computational approaches have been used to identify a range of potential targets. For instance, by analyzing crystal structures of the hyaluronic acid (HA) binding domain (CD44HAbd), a subdomain was found to bind THIQ-containing compounds, suggesting that derivatives of this scaffold could act as CD44 antagonists, a target implicated in cancer metastasis and chemoresistance. researchgate.netnih.gov Other studies have computationally screened THIQ derivatives against specific targets known to be involved in disease. Molecular docking studies of various THIQ analogs have explored their potential as inhibitors of HIV-1 Reverse Transcriptase by fitting them into the non-nucleoside inhibitor binding pocket. scispace.com Similarly, docking studies on other substituted THIQs have evaluated their binding affinity for KRas and VEGF receptors, both of which are significant targets in oncology. nih.gov

In the context of antimicrobial research, a novel THIQ conjugate with dipeptide derivatives was investigated for its antibacterial properties. nih.gov Given the compound's activity against Escherichia coli, molecular docking simulations were conducted to identify a plausible target, which was determined to be the bacterial enzyme E. coli DNA gyrase B. nih.gov

These examples demonstrate a common strategy: using computational tools to propose and rationalize biological targets for compounds built around the versatile THIQ core, a strategy that could readily be applied to this compound.

Prediction of Binding Modes and Interaction Hotspots

Beyond identifying potential targets, molecular docking and molecular dynamics simulations can predict how a ligand binds within a protein's active site. These models reveal the specific orientation (binding mode) and the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand-protein complex. These key interaction points are often referred to as "interaction hotspots."

A detailed molecular docking analysis of a tetrahydroisoquinoline-conjugated dipeptide with its proposed target, E. coli DNA gyrase B, provides a clear example of this predictive power. nih.gov The study elucidated the precise interactions responsible for the compound's binding affinity. nih.gov For instance, the most potent compounds in the series were shown to form multiple, stable interactions within the enzyme's active site. nih.gov

The key predicted interactions for a lead compound included:

A salt bridge and a π-π stacking interaction between the phenolic ring of the THIQ moiety and the residue Arg-76. nih.gov

A hydrogen bond formed between the amidic NH group and the residue Glu-50. nih.gov

Additional hydrogen bonds were observed between the terminal amino group of the dipeptide side chain and residues Asn-46 and Asp-49. nih.gov

These predicted interactions are summarized in the table below.

| Compound Moiety | Type of Interaction | Interacting Amino Acid Residue |

|---|---|---|

| Phenolic Ring (THIQ) | π-π Stacking / Salt Bridge | Arg-76 |

| Amidal NH Group | Hydrogen Bond | Glu-50 |

| Terminal Amino Group | Hydrogen Bond | Asn-46 |

| Terminal Amino Group | Hydrogen Bond / Salt Bridge | Asp-49 |

Such detailed computational models are invaluable for understanding the structural basis of activity and for designing new analogs with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structure of compounds with changes in their biological activity. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

While a specific QSAR model for this compound has not been reported, studies on closely related N-sulfonylated THIQ derivatives have successfully employed this approach. For example, a QSAR study was conducted on a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs to understand their cytotoxic activity against various cancer cell lines. elsevierpure.comresearchgate.net Using multiple linear regression, the study identified several molecular descriptors that were critical for the observed cytotoxicity. elsevierpure.comresearchgate.net

The most significant descriptors identified in the QSAR models were:

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| Topological Descriptor | Total Symmetry Index (Gu) | Correlated with potency against MOLT-3 cell lines. The most potent compound had the highest Gu value, while an inactive analog had the lowest. elsevierpure.comresearchgate.net |

| 3D-MoRSE Descriptors | Mor31v and Mor32u | Contributed significantly to the predictive power of the QSAR models for cytotoxicity. elsevierpure.comresearchgate.net |

| 3D Petitjean Index | PJI3 | Identified as an important descriptor accounting for the observed cytotoxic activities. elsevierpure.comresearchgate.net |

This study highlights how QSAR can provide valuable insights into the physicochemical properties driving the biological activity of N-sulfonylated THIQs. elsevierpure.comresearchgate.net Related computational studies on other N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have focused on predicting drug-likeness based on physicochemical parameters such as lipophilicity (LogP), size, polarity, and solubility, ensuring adherence to guidelines like the Rule of Five (RO5). researchgate.netconicet.gov.ar These theoretical calculations are a fundamental component of modern structure-activity relationship analysis, helping to prioritize which compounds should be synthesized and tested experimentally. researchgate.netconicet.gov.ar

Mechanistic Biological Activity Studies and Molecular Target Engagement in Vitro and Preclinical Focus, Excluding Clinical Data

Enzyme Inhibition and Activation Profiling (In Vitro Kinetics and Mechanism)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a foundational structure for a variety of enzyme inhibitors. The addition of a sulfonyl group at the N-2 position, as seen in 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, significantly influences its biochemical properties and target engagement profile.

Phenylethanolamine N-Methyltransferase (PNMT):

Compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) structure are recognized as potent inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis. Research has shown that THIQ derivatives with electron-withdrawing substituents in the 7-position are particularly effective inhibitors. While direct kinetic studies on this compound are not extensively detailed in the available literature, related N-sulfonyl and 7-sulfonyl THIQ derivatives have been investigated. These studies suggest that the sulfonamide moiety can engage in crucial interactions within the enzyme's active site. For instance, the compound 1,2,3,4-tetrahydrobenz[h]isoquinoline has demonstrated potent inhibition of human PNMT with a Ki value of 0.49 μM, indicating strong binding affinity nih.gov. The addition of substituents to the THIQ core that can form hydrogen bonds or participate in hydrophobic interactions often leads to enhanced inhibitory potency nih.gov.

Aromatase: Aromatase (CYP19) is a key enzyme in estrogen biosynthesis and a target for therapies in hormone-dependent cancers. The THIQ scaffold has been explored for its potential as a non-steroidal aromatase inhibitor. Studies on various tetrahydroquinoline derivatives have shown that specific structural features can lead to optimal inhibitory activity against aromatase researchgate.netconnectjournals.com. Although specific data on the aromatase inhibitory activity of this compound is not available, research into sulfonamide derivatives of other core structures, such as resveratrol, has identified them as a class of aromatase inhibitors nih.gov. This suggests that the sulfonyl group could play a role in the interaction with the aromatase active site, though further investigation is required to confirm this for the THIQ scaffold.

Enzyme inhibitors can be classified based on the nature of their interaction with the target enzyme. Reversible inhibitors typically bind to the enzyme through non-covalent forces such as hydrogen bonds, ionic bonds, and hydrophobic interactions. Their effect can be reversed by removing the inhibitor. In contrast, irreversible inhibitors usually form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.

For the class of N-sulfonyl-tetrahydroisoquinoline compounds, the mode of enzyme interaction is generally expected to be reversible. Non-steroidal aromatase inhibitors, for example, typically interact reversibly with the active site through non-covalent interactions nih.gov. Similarly, the binding of THIQ derivatives to the PNMT active site is characterized by hydrophobic and potential hydrogen bonding interactions, consistent with a reversible mechanism nih.gov. There is no specific evidence from the reviewed preclinical studies to suggest that this compound acts as an irreversible inhibitor for its known enzyme targets.

Receptor Binding and Signaling Pathway Modulation (Cellular/Biochemical Assays)

While specific data for this compound is limited, the broader class of THIQ derivatives has been shown to interact with key G protein-coupled receptors (GPCRs), influencing intracellular signaling.

Orexin (B13118510) Receptor:

The THIQ scaffold is a recognized platform for the development of orexin receptor antagonists. Orexin-1 (OX1) and orexin-2 (OX2) receptors are involved in regulating sleep, reward, and addictive behaviors. Numerous studies have reported on THIQ-based derivatives as selective OX1 antagonists. These compounds bind to the receptor and block the activity of the endogenous orexin neuropeptides. The specific substituents on the THIQ core are critical for determining potency and selectivity for the OX1 receptor over the OX2 receptor.

Dopamine (B1211576) Receptor: The THIQ structure is also present in ligands that target dopamine receptors. For instance, the THIQ derivative SB269,652 has been identified as an allosteric antagonist at dopamine D3 and D2 receptors nih.gov. In in vitro binding assays, this compound potently inhibited the binding of radioligands to D3 receptors expressed in Chinese hamster ovary (CHO) cells nih.gov. This indicates that the THIQ framework can effectively occupy binding sites on dopamine receptors, modulating their activity.

The binding of THIQ derivatives to GPCRs like dopamine receptors can directly impact intracellular signaling cascades. D2-class dopamine receptors are primarily coupled to inhibitory Gα-proteins (Gαi), which suppress the activity of adenylyl cyclase upon activation nih.gov. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Therefore, a THIQ derivative acting as an antagonist at D2/D3 receptors could block the dopamine-induced suppression of cAMP synthesis, thereby modulating cellular function nih.gov.

Furthermore, research on a related tetrahydroquinoline analog identified a compound that functions as an uncompetitive antagonist of the cAMP-binding protein Epac (exchange protein directly activated by cyclic AMP) nih.gov. This suggests that THIQ-related structures can interfere with cAMP signaling not only at the level of its synthesis but also at the level of its downstream effectors.

Antimicrobial Activity Investigations (In Vitro)

A series of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have been synthesized and evaluated for their in vitro antimicrobial properties. These studies have revealed significant antifungal activity against a range of fungal species, while the antibacterial effect was found to be minimal.

The antifungal activity of several NSTHIQ derivatives was tested against various fungal species, including those from the Aspergillus, Penicillium, Alternaria, Botrytis, and Fusarium genera. Two specific derivatives demonstrated notable antifungal properties researchgate.net. The results indicated that these compounds were particularly effective against several species of Aspergillus and Penicillium researchgate.netconicet.gov.ar. In contrast, when tested against bacteria, the minimum inhibitory concentrations (MICs) for the NSTHIQ compounds were found to be higher than 50 µg/mL, indicating a lack of significant antibacterial activity against the tested strains conicet.gov.ar.

Table 1: In Vitro Antifungal Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives Data represents the percent of fungal growth inhibition observed in the presence of the tested compounds.

Antibacterial Spectrum and Efficacy

Studies on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have been conducted to determine their efficacy against various bacterial pathogens. In a screening of several NSTHIQ compounds against a panel of both Gram-positive and Gram-negative bacteria, the derivatives showed limited potential. The antibacterial assays revealed that the Minimum Inhibitory Concentrations (MICs) for the tested compounds were greater than 50 µg/mL. conicet.gov.ar These findings suggest that, at least for the derivatives and bacterial strains tested, the N-sulfonyl-1,2,3,4-tetrahydroisoquinoline scaffold was largely inactive. conicet.gov.ar While the broader class of THIQ derivatives has shown antibacterial properties, the specific N-sulfonyl substitution pattern in these particular studies did not yield potent antibacterial agents. nih.gov

Antifungal Spectrum and Efficacy

In contrast to their antibacterial profile, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties. researchgate.netnih.gov A study evaluating a series of NSTHIQ derivatives against a range of fungal species, including those from the Aspergillus, Penicillium, and Botrytis genera, identified several compounds with noteworthy efficacy. conicet.gov.arresearchgate.net

Table 1: In Vitro Antifungal Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) Derivatives

| Fungal Species | Compound 5 (% Inhibition) | Compound 6 (% Inhibition) |

|---|---|---|

| Aspergillus niger | 39.29 | 71.43 |

| Aspergillus flavus | 77.78 | 63.89 |

| Aspergillus parasiticus | 94.12 | 73.53 |

| Aspergillus ochraceus | 50.00 | 82.14 |

| Penicillium expansum | 73.17 | 21.95 |

| Penocchio verrucosum | 80.95 | 38.10 |

| Botrytis cinerea | 66.67 | 53.33 |

Data sourced from a study on the antifungal activity of NSTHIQ derivatives. conicet.gov.ar

Antioxidant and Anti-Inflammatory Properties (In Vitro Assays)

Derivatives of 1,2,3,4-tetrahydroisoquinoline sulfonamide have been evaluated for their antioxidant and anti-inflammatory activities through various in vitro assays, with reports indicating significant results. researchgate.net

The antioxidant potential was assessed using a hydrogen peroxide scavenging activity assay. researchgate.net Such assays are standard methods for determining the ability of a compound to neutralize reactive oxygen species. nih.govstuba.skmdpi.com

The anti-inflammatory properties were investigated using two primary in vitro models:

Inhibition of Albumin Denaturation: This assay measures the ability of a compound to prevent the heat-induced denaturation of protein, which is a well-documented cause of inflammation. researchgate.netnih.gov

Antitryptic Activity: This method assesses the inhibition of proteases like trypsin. Leukocyte proteinases are known to play a role in tissue damage during inflammatory responses, and their inhibition is a target for anti-inflammatory agents. researchgate.net

While the specific IC50 values from these studies are not detailed here, the research indicates that the 1,2,3,4-tetrahydroisoquinoline sulfonamide structure is a promising scaffold for compounds with both antioxidant and anti-inflammatory potential. researchgate.net

Development of Structure-Activity Relationships (SAR) for Biological Targets (Excluding clinical outcomes)

The development of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been guided by extensive structure-activity relationship (SAR) studies to optimize their interaction with various biological targets. rsc.orgnuph.edu.uarsc.org For N-sulfonylated THIQ analogs, the sulfonamide group itself plays a critical role in modulating activity. In studies of THIQ derivatives as potential inhibitors of phosphodiesterase 4 (PDE4), the presence of a sulfonamide group was found to be key in improving both the inhibitory activity and the selectivity for the PDE4B subtype. nih.gov

Further SAR studies on this class of molecules have revealed other important structural features:

Substitution on the Phenyl Ring: Attaching a methoxy (CH₃O) or trifluoromethoxy (CF₃O) group at the para-position of a phenyl ring elsewhere in the molecule was shown to enhance inhibitory activity against PDE4B. nih.gov

Stereochemistry: The spatial arrangement of substituents is crucial. For THIQ analogs acting as modulators of the N-Methyl-D-aspartate (NMDA) receptor, the S-(-) enantiomer was active at GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer was only active at GluN2C/D subunits, demonstrating stereospecific engagement with the target. nih.gov

Substituents on the THIQ Core: The addition of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was found to favor subtype selectivity in PDE4 inhibitors. nih.gov

These insights demonstrate that modifications to the core scaffold, the N-sulfonyl group, and peripheral substituents all contribute to the potency and selectivity of these compounds against their biological targets.

Rational Design of Analogs Based on Mechanistic Insights

The mechanistic and SAR findings provide a foundation for the rational design of new, more effective analogs. tandfonline.comresearchgate.net The knowledge that an N-sulfonyl group enhances activity and selectivity, as seen with PDE4 inhibitors, allows medicinal chemists to design new molecules that retain this crucial feature while modifying other parts of the structure to optimize properties like potency, selectivity, or metabolic stability. nih.gov

This structure-based design approach involves using the three-dimensional structure of the target, such as an enzyme's active site, to guide the synthesis of compounds that fit precisely and form key interactions. For example, the observation that rigid groups at the C-3 position of the THIQ ring improve selectivity suggests that this part of the molecule interacts with a specific sub-pocket in the target protein, an insight that can be exploited in the design of next-generation compounds. nih.gov By integrating SAR data with molecular modeling, novel THIQ analogs can be rationally developed to inhibit specific biological targets with greater precision. nih.gov

Role As a Chemical Probe, Precursor, and Building Block in Advanced Chemical Research

Utilization as a Scaffold for Complex Molecule Synthesis

The 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline core is a highly valuable scaffold for the synthesis of more complex molecules. Its structural rigidity and defined stereochemistry, combined with the reactivity of the THIQ ring, make it an ideal starting point for chemical elaboration. nih.govresearchgate.net Researchers have leveraged this scaffold to create diverse libraries of compounds for biological screening.

A notable synthetic application involves using the N-sulfonyl THIQ framework to generate a variety of substituted derivatives. For instance, a microwave-assisted synthesis method has been developed to produce derivatives such as 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and 2-(Methylsulfonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline. acs.org This method demonstrates the scaffold's utility in generating analogs with different substitution patterns on the aromatic ring, which is crucial for structure-activity relationship (SAR) studies. acs.orgthieme.de The synthesis of these N-sulfonyl derivatives is often efficient, environmentally friendly, and provides moderate to high yields, underscoring the practicality of this scaffold in chemical synthesis. purdue.edursc.org

The versatility of the THIQ scaffold is further highlighted by its use in constructing complex polycyclic systems and natural product analogs. fenteany.comacs.org The N-sulfonyl group can act as a protecting group or a functional handle that directs subsequent chemical transformations, allowing for precise control over the synthesis of intricate molecular architectures. fenteany.com

| Derivative Name | Molecular Formula | Synthesis Method Highlight | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | C₁₂H₁₇NO₄S | Microwave-assisted cyclization using a PPA/SiO₂ catalyst. | acs.org |

| 2-(Methylsulfonyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline | C₁₆H₁₇NO₂S | Microwave-assisted reaction of the corresponding N-sulfonyl amide with paraformaldehyde. | acs.org |

Application in Material Science Research

While the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is extensively studied in medicinal chemistry, its specific application, particularly the 2-(methylsulfonyl) derivative, in material science is less documented. However, the broader class of isoquinoline (B145761) derivatives has shown potential in the development of advanced materials. amerigoscientific.com Isoquinoline-based polymers have been explored for creating materials with unique optical and conductive properties. amerigoscientific.comresearchgate.net Furthermore, the structural features of these heterocyclic compounds make them suitable as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. amerigoscientific.com Some research has also investigated the nonlinear optical (NLO) properties of new tetrahydroisoquinoline derivatives, suggesting their potential use in data storage and optical switching technologies. mdpi.com The synthesis of polycyclic tetrahydroisoquinolines on polymer supports has also been explored, linking the scaffold to polymer chemistry. acs.org

Use as a Chemical Probe for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. The THIQ scaffold has proven to be an excellent foundation for designing such probes. rsc.org Derivatives of this compound serve as valuable tools for interrogating biological pathways, validating drug targets, and visualizing cellular processes.

Target validation is the process of demonstrating that a specific biological molecule (e.g., an enzyme or receptor) is directly involved in a disease process and is a viable target for therapeutic intervention. THIQ derivatives have been instrumental in this area. For example, various analogs have been synthesized and evaluated for their binding affinity to specific biological targets, such as the NMDA receptor complex, which is involved in neurotransmission. researchgate.net

Derivatives of the THIQ scaffold have been developed as potent and selective inhibitors of specific enzymes, allowing researchers to probe the function of those enzymes in cellular and disease models. acs.org For instance, a THIQ-based compound was identified as a highly selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a kinase implicated in fibrosis, making it a valuable research probe for investigating the biological role of this target. acs.org Similarly, N-sulfonyl-THIQ derivatives have been synthesized and shown to have significant antifungal properties, positioning them as tool compounds to investigate potential antifungal targets and mechanisms of action. rsc.org The development of THIQ derivatives that selectively block the growth of glioma cells while leaving normal cells unaffected further highlights their utility in identifying and validating targets for cancer therapy. google.com

To visualize biological processes or identify the binding partners of a molecule, chemists often attach fluorescent tags or affinity labels to a scaffold.